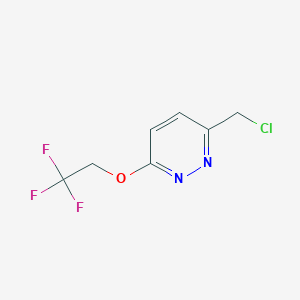

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine

Description

Properties

IUPAC Name |

3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c8-3-5-1-2-6(13-12-5)14-4-7(9,10)11/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBSWRSAPOKHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CCl)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250327-94-6 | |

| Record name | 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available precursors.

Chloromethylation: The introduction of the chloromethyl group at the 3-position is achieved through a chloromethylation reaction. This can be done using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 6-position through a nucleophilic substitution reaction. This involves the reaction of the pyridazine intermediate with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine serves as a versatile building block in the synthesis of pharmacologically active compounds. Its applications include:

- Anticancer Agents : The compound is being explored for its potential in developing new anticancer therapies. Studies have shown that derivatives of pyridazine compounds can exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) . For instance, compounds synthesized from this precursor demonstrated IC₅₀ values under 5 μM against multiple cell lines, indicating potent anticancer activity.

- Proton Pump Inhibitors : As an intermediate in the synthesis of proton pump inhibitors like Lansoprazole, it plays a crucial role in reducing gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells . This mechanism is vital for treating conditions such as gastroesophageal reflux disease (GERD).

Materials Science

The trifluoroethoxy group in this compound contributes to its unique electronic and optical properties. Research indicates that compounds with trifluoroethoxy substituents can be utilized in:

- Development of Novel Materials : The compound's ability to form stable interactions with other materials makes it suitable for creating advanced materials with tailored properties for electronics and optics.

Biological Studies

The biological activity of this compound is primarily linked to its interactions with biological macromolecules:

- Enzyme Inhibition Studies : The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition. This property is particularly useful in studying metabolic pathways and drug design .

- Receptor Binding Studies : The lipophilicity imparted by the trifluoroethoxy group enhances the compound's ability to interact with hydrophobic pockets in receptors, making it valuable for pharmacological research.

Case Studies

-

Anticancer Activity Evaluation :

A series of derivatives synthesized from this compound were tested for their antiproliferative effects on various cancer cell lines. Compounds showed promising results with IC₅₀ values significantly lower than control drugs like Sorafenib . -

Proton Pump Inhibition Mechanism :

Research focused on the inhibition of gastric proton pumps demonstrated that derivatives containing trifluoromethyl groups exhibited enhanced potency compared to non-fluorinated counterparts. This study highlighted the importance of structural modifications in optimizing drug efficacy .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine with structurally related pyridazine derivatives:

Key Observations:

- Reactivity : The chloromethyl group in the target compound enhances its electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl or ethoxymethyl derivatives .

- Synthetic Challenges : Compounds with trifluoroalkoxy substituents (e.g., -OCH₂CF₃) often require specialized reaction conditions, such as silver triflate-mediated coupling, as seen in .

Antimicrobial Activity

- Pyridazine derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit enhanced antimicrobial properties. For example, 3,6-di(4’-tolyl)triazolopyridazine derivatives show activity against E. coli and Staphylococcus aureus . While the target compound lacks direct antimicrobial data, its trifluoroethoxy group may confer similar bioactivity due to increased stability and lipophilicity .

Agrochemical Potential

- Chlorophenoxy-substituted pyridazines (e.g., 3-chloro-6-(3-chlorophenoxy)pyridazine) are explored as herbicides or fungicides . The target compound’s trifluoroethoxy group, which resists metabolic degradation, could enhance its utility in agrochemical formulations .

Pharmaceutical Intermediates

- The chloromethyl group in the target compound serves as a versatile handle for further functionalization. For instance, it can undergo nucleophilic displacement with amines or thiols to generate analogs like 3-(imidazolyl)-6-(trifluoroethoxy)pyridazine, a screening compound in drug discovery .

Biological Activity

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Structural Characteristics

The compound features a chloromethyl group and a trifluoroethoxy moiety, which enhance its lipophilicity and reactivity. These structural elements facilitate interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities or modulating receptor functions. The trifluoroethoxy group increases the compound's hydrophobicity, enhancing its binding affinity to lipid membranes and hydrophobic regions of proteins.

Cell Line Studies

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | < 5 | |

| HCT-116 (Colorectal) | < 3 | |

| MCF-7 (Breast) | < 5 | |

| PC-3 (Prostate) | < 5 |

These results indicate that this compound exhibits potent antiproliferative activity across multiple cancer cell lines.

Apoptosis Induction

In addition to antiproliferative effects, the compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with the compound resulted in increased late apoptosis rates in A549 cells, demonstrating its potential as an anticancer agent .

Case Studies

- In Vitro Cytotoxicity : In a study evaluating the cytotoxic effects of various pyridazine derivatives, this compound was found to exhibit significant cytotoxicity against A549 and HCT-116 cell lines with IC50 values below 5 µM. This suggests that the compound effectively inhibits cell proliferation in these cancer models .

- Mechanism Exploration : Further investigations into the molecular mechanisms revealed that the compound's interaction with specific signaling pathways could lead to alterations in gene expression related to cell cycle regulation and apoptosis.

Q & A

Q. What synthetic strategies are effective for preparing 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine, and how are key intermediates optimized?

- Methodological Answer : The synthesis typically involves two stages: (1) constructing the pyridazine core via cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine with dichloroacetone) , and (2) introducing the trifluoroethoxy group via nucleophilic substitution. For example, substituting chlorine at position 6 with sodium trifluoroethoxide under reflux in polar aprotic solvents (e.g., DMF) is common. Optimization includes temperature control (80–120°C) and stoichiometric ratios (1:1.2 for nucleophile:substrate). Monitoring intermediates via TLC or HPLC ensures purity before proceeding .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and F NMR confirm substitution patterns and purity (e.g., trifluoroethoxy group shows distinct F signals at δ -75 to -80 ppm).

- X-ray crystallography : Resolves structural ambiguities, such as bond angles and crystal packing. Monoclinic systems (e.g., space group ) are common for pyridazine derivatives, with unit cell parameters Å, Å, Å, and β = 99.890(9)° .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated g/mol vs. observed) .

Q. How does the chloromethyl group influence reactivity in further functionalization?

- Methodological Answer : The chloromethyl group (-CHCl) is highly reactive in nucleophilic substitution (e.g., with amines or sulfinates) and cross-coupling reactions. For example, substitution with sodium benzenesulfinate yields sulfone derivatives (65–75% yield) in DME at 60°C . Steric hindrance from the trifluoroethoxy group may slow reactivity, requiring longer reaction times or catalytic additives (e.g., KI) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in substitution reactions involving this compound?

Q. What strategies resolve contradictions in reported reaction yields for trifluoroethoxy group installation?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of trifluoroethoxy groups under acidic conditions). Systematic analysis includes:

- Kinetic studies : Varying reaction times and temperatures to identify optimal windows (e.g., 4–6 hours at 100°C for >80% conversion) .

- Byproduct profiling : GC-MS or LC-MS detects intermediates like 3-chloro-6-hydroxypyridazine, indicating incomplete substitution .

- Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) improve nucleophile accessibility .

Q. How can continuous flow chemistry improve scalability and safety in synthesizing this compound?

- Methodological Answer : Continuous flow systems enhance reproducibility by precisely controlling residence times (e.g., 30–60 seconds) and temperatures (±1°C accuracy). For hazardous intermediates (e.g., chloromethyl derivatives), in-line quenching (e.g., aqueous NaHCO) minimizes exposure. Automated monitoring via FTIR or Raman spectroscopy ensures real-time quality control .

Q. What crystallographic insights explain the compound’s stability under varying conditions?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., C–H···F hydrogen bonds) that stabilize the crystal lattice. Thermal gravimetric analysis (TGA) correlates decomposition temperatures (e.g., >200°C) with packing efficiency. For hygroscopic batches, crystallography identifies water inclusion phases, guiding storage protocols (e.g., desiccants at -20°C) .

Methodological Best Practices

Q. How to design experiments for probing the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Target selection : Prioritize enzymes with pyridazine-binding pockets (e.g., kinases or phosphodiesterases).

- Assay conditions : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at physiological pH (7.4) with 10 µM compound concentrations.

- Control experiments : Compare with known inhibitors (e.g., staurosporine) and assess cytotoxicity via MTT assays .

Q. What are the limitations of X-ray crystallography for structural analysis of derivatives?

- Methodological Answer :

- Crystal growth challenges : Derivatives with flexible side chains (e.g., trifluoroethoxy) may form amorphous solids. Co-crystallization with rigid co-formers (e.g., tartaric acid) improves diffraction quality.

- Radiation sensitivity : Trifluoromethyl groups can degrade under prolonged X-ray exposure. Low-temperature data collection (100 K) mitigates this .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

Contradictions arise from polymorphic forms or impurities. Systematic approaches include: - Solubility screening : Use standardized shake-flask methods (e.g., 24 hours equilibration in DMSO, EtOAc, and hexane).

- Purity verification : HPLC with charged aerosol detection (CAD) identifies lipophilic impurities that skew solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.